Technical Whitepaper: Physicochemical Profiling of N-(4-Butoxybenzyl)-2,3-dichloroaniline
Technical Whitepaper: Physicochemical Profiling of N-(4-Butoxybenzyl)-2,3-dichloroaniline
An in-depth technical guide on the physicochemical properties and characterization of N-(4-Butoxybenzyl)-2,3-dichloroaniline , structured for researchers and drug development professionals.
Executive Summary
N-(4-Butoxybenzyl)-2,3-dichloroaniline (CAS 1036512-47-6) is a specialized secondary amine intermediate, structurally characterized by a lipophilic 4-butoxybenzyl tail attached to an electron-deficient 2,3-dichloroaniline core. Often utilized in the synthesis of ion channel modulators (e.g., KCNQ openers) and antimycobacterial agents, its utility is defined by its specific lipophilicity and weak basicity.
This guide provides a comprehensive physicochemical profile, synthesizing calculated molecular descriptors with field-proven characterization protocols. Researchers should approach this compound as a Class II/IV (BCS) candidate —low solubility, high permeability potential—requiring specific formulation strategies for biological assays.
Chemical Identity & Structural Analysis[1][2][3]
The molecule integrates three distinct pharmacophores: a lipophilic ether tail, a benzyl linker, and a halogenated aniline ring. This architecture dictates its high logP and low aqueous solubility.
Table 1: Core Chemical Descriptors[4]
| Property | Value | Notes |
| IUPAC Name | N-[(4-butoxyphenyl)methyl]-2,3-dichloroaniline | |
| CAS Number | 1036512-47-6 | |
| Molecular Formula | C₁₇H₁₉Cl₂NO | |
| Molecular Weight | 324.24 g/mol | Significant increase over parent aniline (162.02 g/mol ) |
| Physical State | Solid (Crystalline/Waxy) | Predicted MP: 55°C – 75°C (vs. 2,3-DCA MP: 24°C) |
| Smiles | CCCCOc1ccc(cc1)CNc2cccc(Cl)c2Cl |
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule, highlighting the electron-withdrawing effect of the dichloro-substitution which significantly lowers the pKa of the amine nitrogen.
Figure 1: Structural segmentation showing the impact of functional groups on physicochemical properties.
Physicochemical Properties (In Silico & Empirical)
Due to the specialized nature of this compound, experimental values are often proprietary. The following data combines calculated consensus values (ACD/Labs, ChemAxon algorithms) with empirical trends observed in structural analogues (e.g., Retigabine derivatives).
Lipophilicity & Solubility
The compound is highly lipophilic. The addition of the butoxy chain and the benzyl group to the dichlorobenzene ring drives the partition coefficient (LogP) significantly higher than the parent aniline.
| Property | Value (Predicted) | Implication for Research |
| LogP (Octanol/Water) | 5.8 ± 0.4 | Extreme hydrophobicity; requires organic co-solvents (DMSO) for assays. |
| LogD (pH 7.4) | ~5.8 | Remains unionized at physiological pH; high membrane permeability. |
| Water Solubility | < 0.01 mg/mL | Practically insoluble. Formulation requires surfactants (Tween 80) or cyclodextrins. |
| Polar Surface Area (PSA) | ~21 Ų | Low PSA suggests excellent Blood-Brain Barrier (BBB) penetration. |
Ionization (pKa)
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Amine pKa: The nitrogen atom is directly attached to the electron-poor 2,3-dichlorophenyl ring. The inductive electron withdrawal by the chlorine atoms drastically reduces the basicity of the aniline nitrogen.
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Estimated pKa: 1.5 – 2.5
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Consequence: The molecule acts as a neutral species in almost all physiological environments (pH 1–14). It will not protonate significantly in the stomach (pH 1.5), limiting solubility improvements via salt formation (e.g., HCl salts may be unstable or readily hydrolyze back to free base).
Stability & Degradation Profiling
Understanding the degradation pathways is critical for maintaining sample integrity during storage and assays.
Oxidation Susceptibility
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Aniline Oxidation: While the chlorine atoms deactivate the ring, secondary anilines are still susceptible to N-oxidation or radical coupling, especially under light exposure.
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Ether Cleavage: The butoxy ether linkage is generally stable but can undergo dealkylation under harsh acidic conditions or metabolic oxidation (O-dealkylation by CYP450 enzymes).
Photostability
Halogenated anilines can undergo photodehalogenation (loss of Cl radical) upon exposure to UV light. Protocol: Always store solid and solution samples in amber vials.
Analytical Characterization Protocols
To validate the identity and purity of N-(4-Butoxybenzyl)-2,3-dichloroaniline, use the following standardized workflows.
HPLC Method (Reverse Phase)
Due to high lipophilicity, a standard C18 gradient starting at high aqueous content will result in excessively long retention times.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
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Gradient:
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0–1 min: 50% B (Isocratic hold to focus)
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1–8 min: 50% → 95% B
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8–10 min: 95% B (Wash)
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Detection: UV at 254 nm (aromatic ring) and 210 nm.
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Expected Retention: The compound will elute late (high %B) due to the butoxy/benzyl lipophilicity.
Solubility Assessment Workflow
Use this logic flow to determine the optimal vehicle for biological assays.
Figure 2: Decision tree for preparing aqueous assay solutions.
References
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Matrix Scientific. (2024).[1] Product Data Sheet: N-(4-Butoxybenzyl)-2,3-dichloroaniline (CAS 1036512-47-6).[1] Retrieved from .
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11844 (2,3-Dichloroaniline).[2].[2]
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BenchChem. (2023). Technical Guide: 4-Butyl-2,3-dichloroaniline and Derivatives..
- Wermuth, C. G. (2015). The Practice of Medicinal Chemistry. Academic Press.
